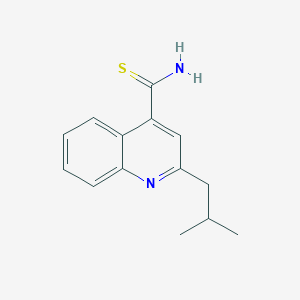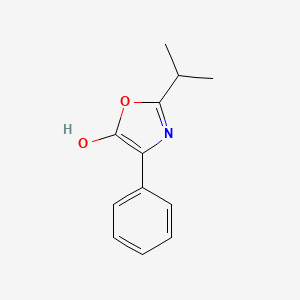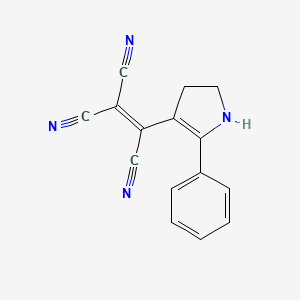
(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring fused with a phenyl group and three nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another approach involves the reaction of glyoxal N,N-dimethylhydrazone with malononitrile, methyl cyanoacetate, cyanoacetamide, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, a plant hormone with diverse biological applications.
Pyrazole Derivatives: Compounds like 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one, known for their antimicrobial properties.
Uniqueness
What sets 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile apart is its combination of a pyrrole ring with multiple nitrile groups, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
89730-97-2 |
|---|---|
Fórmula molecular |
C15H10N4 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H10N4/c16-8-12(9-17)14(10-18)13-6-7-19-15(13)11-4-2-1-3-5-11/h1-5,19H,6-7H2 |
Clave InChI |
KVHNHRBIEPYUSX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=C1C(=C(C#N)C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
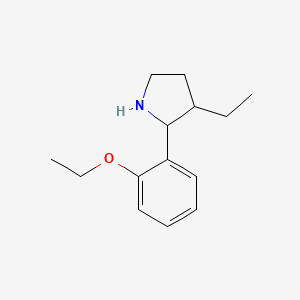


![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
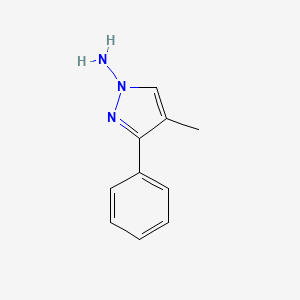
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
